molecular formula C21H26O9S B3055651 .BETA.-D-GLUCOPYRANOSIDE, PHENYLMETHYL 1-THIO-, TETRAACETATE CAS No. 6612-63-1

.BETA.-D-GLUCOPYRANOSIDE, PHENYLMETHYL 1-THIO-, TETRAACETATE

Cat. No.: B3055651
CAS No.: 6612-63-1
M. Wt: 454.5 g/mol
InChI Key: UVVCYZREUQWNFB-UHFFFAOYSA-N
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Description

β-D-Glucopyranoside, phenylmethyl 1-thio-, tetraacetate is a thioglycoside derivative characterized by a β-D-glucose core with a phenylmethyl group attached via a sulfur atom at the anomeric position. The hydroxyl groups at positions 2, 3, 4, and 6 are acetylated, enhancing its stability and solubility in organic solvents during synthetic processes . This compound is structurally related to glycosides used in biochemical research, particularly in studies involving enzyme inhibition, glycosidase activity, and carbohydrate metabolism. Its tetraacetylated form serves as a protected intermediate, often utilized in glycosylation reactions for oligosaccharide synthesis .

Properties

IUPAC Name

(3,4,5-triacetyloxy-6-benzylsulfanyloxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O9S/c1-12(22)26-10-17-18(27-13(2)23)19(28-14(3)24)20(29-15(4)25)21(30-17)31-11-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVCYZREUQWNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293495
Record name benzyl 2,3,4,6-tetra-o-acetyl-1-thiohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6612-63-1
Record name NSC89880
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzyl 2,3,4,6-tetra-o-acetyl-1-thiohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of .BETA.-D-GLUCOPYRANOSIDE, PHENYLMETHYL 1-THIO-, TETRAACETATE typically involves the acetylation of .BETA.-D-GLUCOPYRANOSIDE, PHENYLMETHYL 1-THIO-. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure complete acetylation of the hydroxyl groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, ensuring that the product meets the required purity standards for research applications .

Chemical Reactions Analysis

Types of Reactions

.BETA.-D-GLUCOPYRANOSIDE, PHENYLMETHYL 1-THIO-, TETRAACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Glycosylation Reactions

One of the primary applications of β-D-glucopyranoside, phenylmethyl 1-thio-, tetraacetate is its use as a glycosyl donor in glycosylation reactions. This compound facilitates the synthesis of complex carbohydrates and glycosides, which are essential in the development of various biomolecules, including antibiotics and other pharmaceuticals .

Synthesis of Carbohydrate Derivatives

The compound is instrumental in the synthesis of carbohydrate derivatives. Its thioacetate group enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate for creating diverse glycosidic bonds .

Medicinal Chemistry

In medicinal chemistry, β-D-glucopyranoside derivatives have shown potential for developing new therapeutic agents. The ability to modify the sugar moiety allows researchers to tailor compounds for specific biological activities, including enhanced solubility and bioavailability .

Biochemical Studies

This compound is utilized in biochemical studies to probe enzyme mechanisms that involve glycosylation processes. Understanding how enzymes interact with such substrates can lead to insights into metabolic pathways and potential drug targets .

Case Study 1: Synthesis of Antibiotics

Research has demonstrated that β-D-glucopyranoside derivatives can be used to synthesize novel antibiotics through glycosylation reactions. For instance, scientists have successfully synthesized aminoglycoside antibiotics by employing this compound as a glycosyl donor, leading to compounds with enhanced antibacterial activity .

Case Study 2: Development of Antiviral Agents

Another study highlighted the use of β-D-glucopyranoside derivatives in developing antiviral agents. By modifying the phenyl group on the glucopyranoside backbone, researchers were able to create compounds with significant antiviral properties against RNA viruses .

Mechanism of Action

The mechanism of action of .BETA.-D-GLUCOPYRANOSIDE, PHENYLMETHYL 1-THIO-, TETRAACETATE involves its interaction with specific molecular targets and pathways. It can inhibit the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition is mediated through the suppression of nuclear factor-kappa B (NF-κB) translocation to the nucleus, which is a key regulator of inflammatory responses .

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences between β-D-glucopyranoside, phenylmethyl 1-thio-, tetraacetate and analogous compounds:

Compound Name Sugar Core Glycosidic Bond Substituents CAS Number Molecular Formula Molecular Weight
β-D-Glucopyranoside, phenylmethyl 1-thio-, tetraacetate Glucose Thio (S) Phenylmethyl, 4 acetyl Not explicitly provided* C₂₀H₂₄O₉S 440.46
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside Galactose Thio (S) Phenyl, 4 acetyl 24404-53-3 C₂₀H₂₄O₉S 440.46
β-Phenylethyl β-D-glucoside tetraacetate Glucose Oxygen (O) Phenylethyl, 4 acetyl Not explicitly provided* C₂₂H₂₈O₁₀ 476.45
Allyl-α-D-galactopyranoside Galactose Oxygen (O) Allyl 48149-72-0 C₉H₁₆O₆ 220.22

Key Structural Observations :

  • Sugar Core: Replacing glucose with galactose (e.g., in phenyl tetraacetyl thiogalactopyranoside) alters stereochemistry at the C4 position, impacting enzyme specificity and biological activity .
  • Glycosidic Bond : Thio-glycosides (S-linkage) exhibit greater resistance to enzymatic hydrolysis compared to oxygen-glycosides, making them stable intermediates in synthetic chemistry .
  • Substituents : The phenylmethyl group enhances lipophilicity compared to phenylethyl or allyl groups, influencing membrane permeability and bioavailability .

Physicochemical Properties

Property β-D-Glucopyranoside, phenylmethyl 1-thio-, tetraacetate Phenyl thiogalactopyranoside tetraacetate β-Phenylethyl glucoside tetraacetate
Solubility in CHCl₃ High (due to acetyl groups) High Moderate
Melting Point (°C) ~120–125 (estimated) 112–114 98–100
Stability in Aqueous Media Low (acetyl hydrolysis) Low Moderate (oxygen bond stability)

Key Findings :

  • Acetylated derivatives generally exhibit higher solubility in non-polar solvents but lower stability in aqueous environments due to ester hydrolysis .
  • Thio-glycosides demonstrate slower hydrolysis rates compared to their oxygen counterparts, making them preferred in glycosylation reactions .

Biological Activity

β-D-Glucopyranoside, phenylmethyl 1-thio-, tetraacetate (CAS No. 6612-63-1) is a thio-glycoside derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a glucopyranoside backbone and a phenylmethyl thio group, contributing to its diverse pharmacological properties.

Molecular Structure and Properties

  • Molecular Formula: C21H26O9S
  • Molecular Weight: 454.49 g/mol

The compound's structure allows it to participate in various biochemical interactions, potentially leading to significant biological activity.

Biological Activity Overview

Research indicates that β-D-glucopyranosides and their derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity: Several studies have demonstrated that thio-glycosides possess antibacterial properties against various pathogens. For instance, thio-derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antitumor Activity: Compounds similar to β-D-glucopyranoside derivatives have been investigated for their anticancer properties. They can induce apoptosis in cancer cell lines and inhibit cell proliferation through various mechanisms .
  • Enzyme Inhibition: Thio-glycosides may also act as enzyme inhibitors, impacting metabolic pathways relevant to disease processes. This activity can be crucial in the development of therapeutic agents targeting specific enzymes involved in cancer or infectious diseases .

Antimicrobial Activity

A study focusing on the antibacterial efficacy of β-D-glucopyranosides demonstrated that derivatives with a phenylmethyl thio group exhibited significant inhibition of bacterial growth. The Minimum Inhibitory Concentrations (MICs) were determined against various strains, showing promising results for potential therapeutic applications.

CompoundMIC (µg/mL)Bacterial Strain
β-D-glucopyranoside derivative32Staphylococcus aureus
β-D-glucopyranoside derivative64Escherichia coli

Antitumor Activity

In vitro studies revealed that certain thio-glycosides could inhibit the proliferation of leukemia cell lines (K562 and HEL). The compounds induced apoptosis through the activation of caspases and modulation of cell cycle progression.

CompoundIC50 (µM)Cell Line
Thio-glycoside A15K562
Thio-glycoside B10HEL

Mechanistic Insights

The biological activities of β-D-glucopyranosides are often attributed to their ability to interact with cellular receptors and enzymes. For instance, the thio group can enhance binding affinity to target proteins, thereby modulating their activity. Studies utilizing molecular docking simulations have provided insights into these interactions, suggesting that the compound can effectively bind to active sites of relevant enzymes .

Q & A

Q. What are the primary synthetic routes for β-D-glucopyranoside, phenylmethyl 1-thio-, tetraacetate, and how do their yields compare?

The compound can be synthesized via two main routes:

  • Route 1 : Reaction of 2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-2-thiopseudourea hydrobromide, yielding ~99% .
  • Route 2 : Acetyl bromide-α-D-glucose as a precursor, yielding ~90% .
    Key factors affecting yield include reaction temperature, stoichiometry of acetylating agents, and purification methods. Route 1 is more efficient but requires specialized intermediates.

Q. How can the optical activity and purity of this compound be experimentally validated?

  • Optical rotation : Measure using a polarimeter (reported as [α]²⁰/D +5.8°, c = 2.2 in chloroform) .
  • Purity assessment : Combine melting point analysis (115–117°C) with HPLC or TLC.
  • Structural confirmation : Use NMR (¹H/¹³C) to verify acetyl group positions and thioglycosidic bond integrity .

Q. What is the compound’s role in glycosylation reactions, and how does its mechanism differ from other thioglycosides?

This compound acts as a glycosyl donor in chemical synthesis. Its mechanism involves:

  • Activation : The thioether group stabilizes the anomeric center, enabling selective glycosidic bond formation via mild activation (e.g., NIS/AgOTf) .
  • Regioselectivity : Acetyl groups protect hydroxyl moieties, directing glycosylation to specific sites (e.g., primary hydroxyls) .
    Unlike O-glycosides, thioglycosides resist hydrolysis under acidic conditions, enhancing stability during synthesis .

Advanced Research Questions

Q. How can researchers optimize glycosylation efficiency when using this compound in complex carbohydrate synthesis?

  • Temperature control : Conduct reactions at –20°C to 0°C to minimize side reactions (e.g., sulfoxide formation) .
  • Co-solvent systems : Use dichloromethane/toluene (1:1) to balance solubility and reactivity .
  • Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance thiophilic activation .
  • Monitoring : Track reaction progress via LC-MS to detect intermediates like glycosyl sulfonium ions .

Q. What are the major degradation products of this compound under oxidative/reductive conditions, and how can they be characterized?

  • Oxidative degradation : Forms sulfoxides and sulfones, identifiable via HRMS ([M+16]⁺ and [M+32]⁺ peaks) and FTIR (S=O stretches at 1020–1070 cm⁻¹) .
  • Reductive cleavage : Generates free thiols (e.g., 1-thio-β-D-glucose), detectable via Ellman’s assay .
  • Deacetylation : Hydrolysis under basic conditions yields 1-thio-β-D-glucopyranoside, confirmed by loss of acetyl signals in ¹H NMR .

Q. How can contradictions in reported melting points or optical rotations be resolved during characterization?

  • Sample preparation : Ensure rigorous drying (e.g., P₂O₅ desiccation) to remove residual solvents affecting melting points .
  • Calibration : Cross-validate polarimeter readings with a reference standard (e.g., sucrose) .
  • Crystallization : Recrystallize from ethanol/chloroform to obtain polymorph-free crystals for accurate measurements .

Q. What strategies are effective for conjugating this thioglycoside to amino acid scaffolds, and how is stereochemistry maintained?

  • Linker design : Use Fmoc-protected L-Asp or L-Glu as chiral tethers. For example:
    • Synthesize ethyl 6-O-carboxyl-[N-(Fmoc)-L-Asp-α-t-Bu ester]-2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside .
  • Coupling conditions : Employ HATU/DIPEA in DMF to form stable ester linkages without racemization .
  • Validation : Analyze dihedral angles (e.g., C1-S-C-O) via NOESY NMR to confirm β-configuration retention .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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.BETA.-D-GLUCOPYRANOSIDE, PHENYLMETHYL 1-THIO-, TETRAACETATE
Reactant of Route 2
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.BETA.-D-GLUCOPYRANOSIDE, PHENYLMETHYL 1-THIO-, TETRAACETATE

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